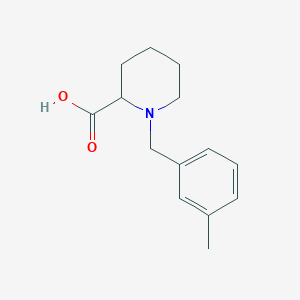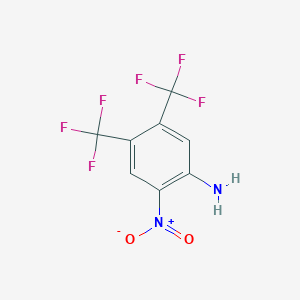![molecular formula C17H28O4 B1608634 [2-(2-Ethylhexoxy)-4-(hydroxymethyl)-5-methoxyphenyl]methanol CAS No. 245731-58-2](/img/structure/B1608634.png)
[2-(2-Ethylhexoxy)-4-(hydroxymethyl)-5-methoxyphenyl]methanol
Descripción general
Descripción
“[2-(2-Ethylhexoxy)-4-(hydroxymethyl)-5-methoxyphenyl]methanol” is a chemical compound with the molecular formula C17H28O4 and a molecular weight of 296.4 g/mol. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “[2-(2-Ethylhexoxy)-4-(hydroxymethyl)-5-methoxyphenyl]methanol” is characterized by the presence of an ethylhexoxy group, a hydroxymethyl group, and a methoxyphenyl group .Physical And Chemical Properties Analysis
“[2-(2-Ethylhexoxy)-4-(hydroxymethyl)-5-methoxyphenyl]methanol” has a density of 1.1±0.1 g/cm3, a boiling point of 442.6±40.0 °C at 760 mmHg, and a flash point of 221.4±27.3 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 10 freely rotating bonds . Its ACD/LogP value is 3.27 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Studies have explored the synthesis of cyclic hydroxamic acids and lactams with a benzoxazine skeleton, showcasing the versatility of methoxy derivatives in organic synthesis. For example, the catalytic hydrogenation of ethyl 2-nitrophenyl oxalate and its 5-methoxy derivative leads to reductive cyclization, forming compounds like 4-hydroxy-2,3-dioxo-1,4-benzoxazine and its 7-methoxy derivative. These compounds are dehydro forms of naturally occurring cyclic hydroxamic acids from Gramineae, highlighting the potential of methoxy derivatives in synthesizing biologically relevant molecules (Hartenstein & Sicker, 1993).
Catalysis
Research into dioxomolybdenum(VI) complexes derived from tridentate Schiff bases, including those with methoxy groups, has shown significant catalytic properties. These complexes have been found to exhibit excellent catalytic activity in the oxidation of various alkenes, demonstrating the role of methoxy-containing compounds in enhancing catalytic processes (Xue-wen Zhu, 2018).
Material Science
In material science, methoxy derivatives have been utilized in the development of advanced materials. For instance, electron-rich, alcohol-soluble neutral conjugated polymers incorporating methoxy groups have been designed for use in polymer light-emitting diodes (PLEDs). These polymers demonstrate the importance of methoxy derivatives in achieving high efficiency in electron injection and transport in optoelectronic devices (Fei Huang et al., 2009).
Antioxidant Research
Methoxy derivatives have also been investigated for their antioxidant potential. For example, the antioxidant potential of methanol extracts and their derived fractions from various plant sources has been assessed, with some fractions showing pronounced scavenging activity on different radicals. This suggests the potential use of methoxy-containing compounds in developing natural antioxidant sources (Shumaila Jan et al., 2013).
Propiedades
IUPAC Name |
[2-(2-ethylhexoxy)-4-(hydroxymethyl)-5-methoxyphenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O4/c1-4-6-7-13(5-2)12-21-17-9-14(10-18)16(20-3)8-15(17)11-19/h8-9,13,18-19H,4-7,10-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRBIXMJUOUTQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1=CC(=C(C=C1CO)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399330 | |
| Record name | {2-[(2-Ethylhexyl)oxy]-5-methoxy-1,4-phenylene}dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Ethylhexoxy)-4-(hydroxymethyl)-5-methoxyphenyl]methanol | |
CAS RN |
245731-58-2 | |
| Record name | {2-[(2-Ethylhexyl)oxy]-5-methoxy-1,4-phenylene}dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



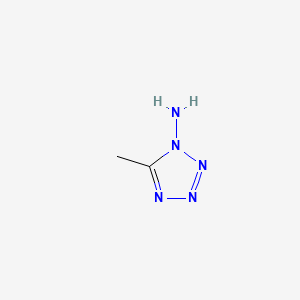
![Tert-butyl N-[2-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]ethyl]carbamate](/img/structure/B1608552.png)
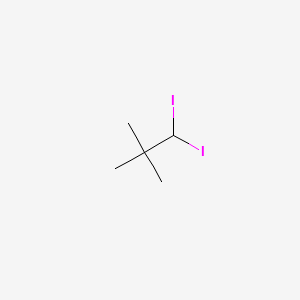
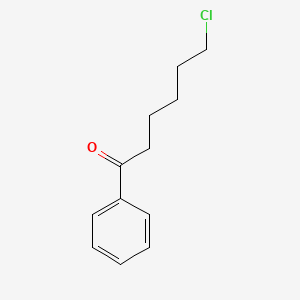

![1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane](/img/structure/B1608558.png)
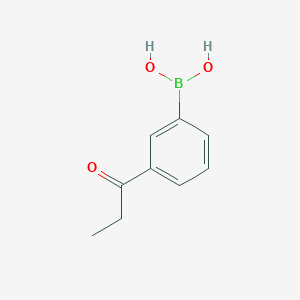

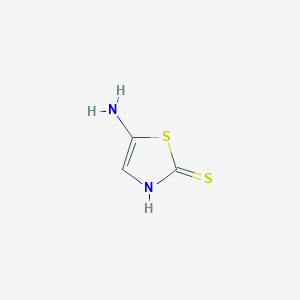
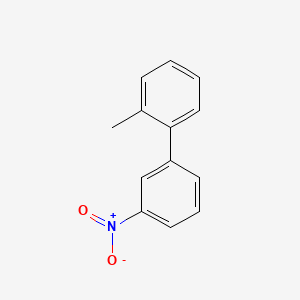
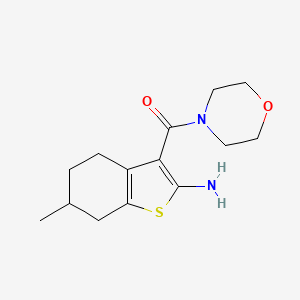
![4,6-Diphenyl-[2,2']bipyridinyl](/img/structure/B1608569.png)
